molecular formula C15H17NO3 B11856295 Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate

Cat. No.: B11856295
M. Wt: 259.30 g/mol
InChI Key: QLFZMOHIMSKLMK-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate is a synthetically versatile, polyfunctional indole derivative designed for advanced chemical research and drug discovery. The molecule features a privileged indole scaffold, a structural motif prevalent in numerous natural products and pharmaceuticals with a broad spectrum of biological activities . This compound is specifically engineered with a rigid, planar tricyclic system—comprising a fused cyclopentane ring—that can influence its steric and electronic properties, thereby modulating its interactions with biological targets . The presence of both a reactive ethyl ester and an electron-donating methoxy group at strategic positions on the indole core makes it a valuable multifunctional synthetic intermediate . The ester functional group can be readily manipulated through hydrolysis, transesterification, or hydrazinolysis to access carboxylic acids, other esters, or hydrazides, respectively . The resulting hydrazide, for instance, can serve as a key precursor for the synthesis of various nitrogen-containing heterocycles, such as thiazoles, expanding the toolkit for medicinal chemists . Furthermore, the electron-rich nature of the indole system allows it to participate in various catalytic asymmetric transformations and dearomatization reactions, which are powerful strategies for constructing complex molecular architectures . Researchers can leverage this building block in the exploration of novel bioactive compounds, particularly in the development of potential therapeutic agents for autoimmune and inflammatory disorders, an area where related tetrahydrocyclopenta[indole] scaffolds have shown significant promise . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-3-19-15(17)12-8-11-13(18-2)7-9-5-4-6-10(9)14(11)16-12/h7-8,16H,3-6H2,1-2H3

InChI Key

QLFZMOHIMSKLMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C3CCCC3=C2N1)OC

Origin of Product

United States

Preparation Methods

Nitroarene Reduction to N-Arylhydroxylamines

Nitro precursors (e.g., 4-methoxynitrobenzene derivatives) are reduced using hydrazine monohydrate and Rh/C in THF at 60°C, yielding N-arylhydroxylamines. This step achieves >90% conversion, critical for downstream cyclization.

Alkyne-Mediated Cyclization

The hydroxylamine intermediate reacts with ethyl propiolate (5a ) in dichloromethane at 0°C with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. The alkyne’s triple bond undergoes regioselective cyclization, forming the cyclopentane ring via a [3+2] annulation mechanism. Scaling this reaction to 50 mmol maintains an 84% yield, demonstrating industrial viability.

Key Data:

ParameterValueSource
Cyclization Temp0°C
CatalystDABCO (5 mol%)
ScalabilityUp to 50 mmol
Yield80–84%

Brønsted Acid-Catalyzed Annulation of 2-Substituted Indoles

α-Indolylacrylate derivatives, structurally akin to the target compound, are synthesized via Brønsted acid ionic liquid (IL)-catalyzed reactions. This method applies to this compound as follows:

Nucleophilic Attack at C3 of Indole

2-Methylindole derivatives react with ethyl pyruvate in a biphasic system (butyl acetate/IL 1a ) at 80°C. The IL stabilizes the transition state, directing nucleophilic attack at the indole’s C3 position. Subsequent dehydration forms the α,β-unsaturated ester.

Cyclopentane Ring Formation

Intramolecular Friedel-Crafts alkylation, facilitated by the IL’s acidic protons, closes the cyclopentane ring. Electron-rich indoles (e.g., 4-methoxy-substituted variants) favor this step, achieving 70–95% yields.

Optimized Conditions:

  • Catalyst: Ionic liquid 1a (10 mol%)

  • Solvent: Butyl acetate

  • Temperature: 80°C

  • Yield: 91% for model substrates

Demethylation and Esterification of Cyclopenta[b]indole Intermediates

A telescoped two-step procedure converts methoxy-protected precursors to the target compound:

Boron Tribromide-Mediated Demethylation

2-(7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid undergoes demethylation using BBr₃ in dichloromethane at -5°C. This step selectively removes methyl protecting groups without degrading the cyclopentane ring.

Ethanol-Driven Esterification

The intermediate is treated with ethanol at 40°C, esterifying the carboxylic acid to the ethyl carboxylate. Neutralization with NaOH and purification via flash chromatography yield the final product in 88.9% overall yield.

Critical Parameters:

  • BBr₃ stoichiometry: 3 equivalents

  • Esterification time: 30 minutes

  • pH control: Adjusted to 8 before neutralization

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldScalability
Nitroarene/AlkyneHigh regioselectivity, scalableRequires noble metal catalysts80–84%Industrial
Brønsted Acid ILMild conditions, broad substrate scopeLong reaction times for amides70–95%Lab-scale
DemethylationTelescoped process, high puritySensitive to moisture88.9%Pilot-scale

Mechanistic Insights and Side Reactions

Competing Pathways in Alkyne Cyclization

Side product DVE (diethyl vinyl ether) forms via alkyne dimerization but is minimized at 0°C. Excess DABCO suppresses this by stabilizing the hydroxylamine intermediate.

Steric Effects in IL-Catalyzed Reactions

Bulky ortho-substituents on indoles reduce yields to 52–58% due to hindered access to the C3 nucleophilic site. Electron-withdrawing groups (e.g., acetyl) enhance reactivity by polarizing the indole ring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated indole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate, in cancer therapy. Compounds with similar scaffolds have demonstrated multitarget actions against various cancer cell lines.

  • Case Study : A series of thiazolyl-indole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7. Compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has indicated that indole-based compounds can possess broad-spectrum antibacterial and antifungal activities.

  • Case Study : Studies involving N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides have shown that modifications on the indole structure can enhance antimicrobial efficacy. This compound may similarly be optimized for improved activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to related indole derivatives, including substituted indole carboxylates, fluorinated analogs, and other cyclopenta-fused systems. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Key Features Key Differences
Ethyl indole-2-carboxylate Simple indole scaffold with ester at C2; no fused rings or methoxy groups. Lacks cyclopenta fusion and methoxy substitution, leading to lower molecular weight and altered reactivity .
Ethyl 3-bromo-4-methoxyindole-2-carboxylate Brominated at C3; methoxy at C3. Bromine introduces electrophilic reactivity; absence of cyclopenta ring reduces steric hindrance .
Ethyl-5-fluoroindole-2-carboxylate Fluorine at C5; ester at C2. Fluorine enhances electron-withdrawing effects; no fused rings or methoxy groups .
Indole-5-carboxylic acid Carboxylic acid at C5; no ester or fused rings. Acidic functional group alters solubility and hydrogen-bonding capacity .

Physicochemical Properties

Property Ethyl 4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indole-2-Carboxylate Ethyl Indole-2-Carboxylate Indole-5-Carboxylic Acid
Molecular Weight 275.31 g/mol 189.19 g/mol 161.15 g/mol
Melting Point Not reported (likely >200°C due to fused rings) ~232–234°C 256–259°C
Solubility Low in polar solvents (cyclopenta ring increases hydrophobicity) Moderate in DMSO/EtOAc High in polar solvents

Biological Activity

Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate (CAS No. 438623-78-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, particularly in the context of antiviral activity and other therapeutic potentials.

  • Molecular Formula : C₁₅H₁₇NO₃
  • Molecular Weight : 259.30 g/mol
  • Structure : The compound features a cyclopenta[g]indole core with a methoxy and carboxylate functional group which may contribute to its biological activity.

Biological Activity Overview

Recent studies indicate that compounds with indole structures, including this compound, exhibit various biological activities such as antiviral and anticancer properties.

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential efficacy against viruses like HIV. For instance, indole derivatives have been shown to inhibit HIV integrase, a crucial enzyme in the viral life cycle.

Case Study: HIV Integrase Inhibition
A study evaluated the inhibitory effects of indole derivatives on HIV integrase:

  • Compound Tested : Indole-2-carboxylic acid derivatives.
  • Key Findings :
    • The parent compound exhibited an IC₅₀ of 32.37 μM.
    • Optimized derivatives showed significantly improved activities with IC₅₀ values ranging from 3.11 μM to 15.70 μM depending on the substituents at specific positions on the indole ring .
CompoundIC₅₀ (μM)Structural Modification
Indole-2-carboxylic acid32.37Parent Compound
Optimized Derivative A3.11C6 halogenated benzene
Optimized Derivative B10.06C3 substituted aniline

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study: Anticancer Evaluation
A separate investigation into the anticancer potential of indole derivatives revealed:

  • Cell Lines Tested : Various cancer cell lines.
  • Results :
    • Significant inhibition of cell proliferation was observed in several tested compounds.
    • The structure-activity relationship indicated that specific substitutions enhanced cytotoxicity against cancer cells.

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving human T-cell lines:

  • Most derivatives exhibited low toxicity at concentrations up to 80 μM.
  • Two specific compounds showed CC₅₀ values greater than 54 μM, indicating acceptable safety profiles for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate?

  • Methodology : The compound can be synthesized via Fischer indole synthesis, where hydrazones of ketones react under acidic conditions to form indole derivatives. For example, ethyl pyruvate phenylhydrazones treated with HCl/EtOH yield indole-2-carboxylates, though reaction conditions (e.g., temperature, solvent) influence product distribution (normal vs. abnormal products) . A modified procedure for cyclopenta[g]indole derivatives involves NaH-mediated deprotonation of precursors like 1,6,7,8-tetrahydrocyclopenta[g]indole in THF, followed by silylation or alkylation steps .

Q. How can researchers characterize the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For cyclopenta-fused indoles, triclinic or monoclinic crystal systems are common. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters (e.g., a = 7.203 Å, b = 9.584 Å for similar compounds) and hydrogen-bonding networks . Ensure data collection at high resolution (≤1.0 Å) to resolve methoxy and ester substituents.

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spills : Use absorbent materials (e.g., vermiculite) and avoid generating dust; evacuate the area if inhalation risks exist .

Q. How can researchers screen for preliminary biological activity?

  • Methodology : Test receptor-binding affinity using radioligand displacement assays. For example, indole-2-carboxylates have shown IC₅₀ values in the mM range for benzodiazepine receptors . Use cell-based assays (e.g., cytotoxicity screens against cancer cell lines) to identify potential therapeutic applications.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Fischer indole synthesis?

  • Methodology :

  • Solvent selection : Acetic acid promotes cyclization but may increase side products; THF or ethanol with catalytic HCl reduces abnormal products like chloro-substituted indoles .
  • Temperature control : Reflux at 80–100°C for 3–5 hours balances yield and purity .
  • Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates via flash chromatography (e.g., pentane:ethyl acetate gradients) .

Q. What challenges arise in resolving crystallographic data for cyclopenta-fused indoles?

  • Methodology :

  • Twinned crystals : Common in triclinic systems; use TWINABS in SHELX to correct data .
  • Disorder : Methoxy/ester groups may require constrained refinement. Apply ISOR and DELU restraints in SHELXL .
  • Hydrogen bonding : Analyze O–H···O and N–H···O interactions to confirm molecular packing stability .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
  • Structural analogs : Compare activity of Ethyl 4-methoxy derivatives with methyl or allyloxy substitutions to identify pharmacophores .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to receptors like benzodiazepine sites .

Q. What strategies improve enantioselective synthesis of tetrahydrocyclopenta[g]indole derivatives?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric Morita–Baylis–Hillman reactions to control stereochemistry .
  • Lewis acid catalysis : Scandium triflate or Ti(OiPr)₄ can enhance enantiomeric excess (ee) in cyclopropane desymmetrization steps .

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